molecular formula C8H8O2S2 B1588018 Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate CAS No. 7767-60-4

Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate

Cat. No.: B1588018
CAS No.: 7767-60-4
M. Wt: 200.3 g/mol
InChI Key: HHUQUYKPAMERGU-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The compound’s IUPAC name, methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate , reflects its fused thiophene rings and ester functional group. The numbering begins at the sulfur atom of the fully unsaturated thiophene ring, with the "3,4-b" notation indicating the bridging positions between the two rings (Figure 1). The molecular formula C₈H₈O₂S₂ (MW: 200.28 g/mol) confirms the presence of two sulfur atoms, a carboxylate ester (-COOCH₃), and a partially hydrogenated thienothiophene core.

Table 1: Key molecular descriptors

Property Value
Molecular Formula C₈H₈O₂S₂
Molecular Weight 200.28 g/mol
CAS Registry Number 7767-60-4
SMILES COC(=O)C1=CC2=C(S1)CSC2

Crystallographic Studies on Molecular Packing Motifs

Single-crystal X-ray diffraction analyses of related thienothiophene derivatives reveal herringbone packing motifs driven by π-π interactions and sulfur-mediated contacts. For example, hexyl-substituted oligothiophenes exhibit intermolecular backbone distances of 3.3–3.7 Å, facilitating charge transport. In this compound, the ester group introduces steric effects that disrupt coplanarity, leading to slipped stack arrangements with interplanar angles near 63°. Alkyl chain substitution further modulates crystallinity, as seen in analogous compounds where branched chains reduce π-orbital overlap compared to linear analogs.

Table 2: Crystallographic parameters of selected thienothiophenes

Compound Space Group π-π Distance (Å) Packing Motif
Unsubstituted BTTT monomer P 1 3.5 Herringbone
Hexyl-substituted BTTT dimer P 1 3.7 Slipped stack
Ethyl 8-amino-2-(o-tolyloxy) derivative P 1 3.4 Layered π-stacks

Intramolecular Hydrogen Bonding Patterns and Conformational Stability

Density functional theory (DFT) studies on thiophene derivatives demonstrate that conformational stability arises from intramolecular hydrogen bonding between the ester carbonyl and adjacent sulfur lone pairs. In this compound, the planar carboxylate group forms a weak C=O···S interaction (2.8–3.0 Å), stabilizing the synperiplanar conformation. This contrasts with 3-hydroxythieno[3,4-b]thiophene-2-carboxylate derivatives, where stronger O-H···S bonds (2.4–2.6 Å) enhance rigidity.

Relaxed potential energy surface scans indicate a rotational energy barrier of ~8 kcal/mol for the methyl ester group, favoring a dihedral angle of 15° relative to the thienothiophene plane. This partial conjugation minimizes steric clashes while preserving electronic delocalization across the fused rings.

Comparative Analysis with Related Thienothiophene Derivatives

Table 3 highlights structural and electronic differences between this compound and key analogs:

Compound Substituent λₘₐₓ (nm) Bandgap (eV) Conformational Flexibility
4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid -COOH 290 3.4 Low (rigid H-bonding)
Methyl thiophene-2-carboxylate -COOCH₃ (monocyclic) 265 4.1 High (free rotation)
Octyl 6-iodothieno[3,4-b]thiophene-2-carboxylate -I, -C₈H₁₇ 310 2.9 Moderate (steric hindrance)

Key trends:

  • Electron-withdrawing groups (e.g., -COOH, -COOCH₃) reduce π-conjugation, increasing bandgaps.
  • Alkyl chains enhance solubility but disrupt crystallinity, whereas halogens (e.g., iodine) improve charge transport via heavy-atom effects.
  • Fused ring systems exhibit bathochromic shifts compared to monocyclic thiophenes due to extended conjugation.

Properties

IUPAC Name

methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S2/c1-10-8(9)6-2-5-3-11-4-7(5)12-6/h2H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUQUYKPAMERGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)CSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392509
Record name methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7767-60-4
Record name methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via 3-(Phenylthio)-4-acyl-3-sulfolenes

One of the established synthetic routes involves the use of 3-(phenylthio)-4-acyl-3-sulfolenes as key precursors. According to Tso et al. (1995), methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate derivatives can be prepared by a facile reaction of these sulfolenes, leading to 3-substituted this compound 5,5-dioxides. These dioxides serve as stable precursors for further transformations such as [4 + 2] cycloadditions to generate o-dimethylene thiophene derivatives.

  • Key Reaction Conditions :
    • Starting materials: 3-(phenylthio)-4-acyl-3-sulfolenes
    • Reaction type: Cyclization and oxidation to form 5,5-dioxides
    • Outcome: High yield of this compound 5,5-dioxides
    • Applications: Precursors for further synthetic elaborations

This method is noted for its simplicity and efficiency in generating functionalized thienothiophene cores.

Hydrolysis and Esterification from Brominated Intermediates

Another approach involves the synthesis of this compound starting from brominated thienothiophene derivatives. For instance, the synthesis of 2-ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate has been reported, followed by hydrolysis and esterification steps to obtain the methyl ester derivative.

  • Typical Procedure :
    • Bromination of thieno[3,4-b]thiophene core at 4,6-positions
    • Hydrolysis using sodium hydroxide in methanol to convert esters to acids
    • Re-esterification to methyl ester under acidic conditions or with methylating agents
    • Purification by chromatography

This method is often integrated into polymer synthesis workflows for organic solar cell materials, where the methyl ester serves as a monomeric building block.

Palladium-Catalyzed Coupling and Functionalization Routes

Advanced synthetic strategies employ palladium-catalyzed cross-coupling reactions to functionalize the thienothiophene core, which can be subsequently converted into this compound derivatives.

  • Key Features :
    • Use of Pd(PPh3)2Cl2 catalyst for coupling reactions
    • Starting from chlorinated or brominated methyl thienothiophene carboxylates
    • Reaction conditions: Typically conducted in toluene or DMF under nitrogen atmosphere at elevated temperatures (~120 °C)
    • Post-coupling oxidation or reduction steps to adjust the oxidation state of the sulfur atoms in the thiophene rings

Summary Table of Preparation Methods

Method Number Starting Material(s) Key Reagents/Conditions Product Features Reference(s)
1 3-(Phenylthio)-4-acyl-3-sulfolenes Cyclization, oxidation to 5,5-dioxides 3-Substituted this compound 5,5-dioxides
2 4,6-Dibromothieno[3,4-b]thiophene derivatives NaOH hydrolysis, esterification Methyl ester derivatives for polymer synthesis
3 Chlorinated/brominated methyl thienothiophene Pd-catalyzed coupling, elevated temp Functionalized methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylates
4 Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate Base hydrolysis, decarboxylation Hydroxylated this compound

Detailed Research Findings

  • Yield and Purity : The sulfolene-based synthesis (Method 1) provides high yields and stable intermediates, which are amenable to further synthetic modifications without significant decomposition. Hydrolysis and esterification methods (Method 2) yield high-purity methyl esters suitable for polymerization. Pd-catalyzed coupling (Method 3) offers structural diversity but requires careful control of reaction conditions to minimize side reactions. Hydrolysis and decarboxylation (Method 4) are efficient for introducing hydroxyl groups but may require optimization to avoid over-hydrolysis.

  • Reaction Times and Temperatures : Most reactions are conducted under mild to moderate temperatures (room temperature to 120 °C) with reaction times ranging from several hours to one day, depending on the method and scale.

  • Scalability : Methods involving stable intermediates such as 5,5-dioxides and brominated derivatives have demonstrated scalability for preparative purposes, which is critical for industrial applications.

  • Applications : The prepared this compound derivatives serve as monomers or intermediates in the synthesis of conjugated polymers, organic semiconductors, and photovoltaic materials, underscoring the importance of efficient preparation methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Applications Overview

Application AreaDescription
Organic Electronics Used in the development of organic semiconductors for OLEDs and organic solar cells.
Pharmaceuticals Serves as an intermediate in synthesizing pharmaceuticals with improved efficacy and reduced side effects.
Material Science Explored for advanced materials with unique electrical and thermal properties for sensors and energy storage.
Agricultural Chemicals Utilized in formulating agrochemicals for effective crop protection.
Research & Development A versatile building block for synthesizing novel compounds in academic and industrial research settings.

Organic Electronics

Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate plays a significant role in the development of organic semiconductors. These materials are crucial for flexible electronic devices like organic light-emitting diodes (OLEDs) and organic solar cells. Research indicates that compounds with fused thiophene structures exhibit enhanced charge transport properties, making them suitable for high-performance electronic applications .

Pharmaceuticals

In the pharmaceutical sector, this compound acts as an intermediate in the synthesis of various drugs. Its unique structure allows for modifications that can lead to the development of new medications targeting specific biological pathways. Studies have shown that derivatives of this compound can lead to improved therapeutic agents with fewer side effects .

Material Science

The compound is also investigated for its potential in creating advanced materials with unique properties. For instance, it has been explored in the development of sensors and energy storage devices due to its electrical conductivity and thermal stability. Research highlights its application in coatings that require enhanced mechanical strength and resistance to environmental degradation .

Agricultural Chemicals

In agriculture, this compound is being researched for its role in formulating more effective agrochemicals. These formulations aim to enhance crop protection while being environmentally friendly. The compound's ability to modify biological activity makes it a candidate for developing innovative crop protection products .

Research and Development

As a versatile building block in organic synthesis, this compound is valuable in both academic and industrial research settings. It aids researchers in exploring new chemical properties and synthesizing novel compounds that could lead to breakthroughs in various scientific fields .

Case Studies

  • Organic Solar Cells
    • A study demonstrated the use of this compound in enhancing the efficiency of organic solar cells by improving charge mobility within the active layer .
  • Drug Development
    • Researchers utilized this compound as a precursor for synthesizing new anti-cancer agents, showing promising results in targeting specific cancer cell lines while minimizing toxicity .
  • Advanced Materials
    • Investigations into its use in creating conductive polymers revealed significant improvements in thermal stability and conductivity, making it suitable for next-generation electronic devices .

Mechanism of Action

The mechanism of action of Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Properties of Methyl 4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylate and Analogs

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound (7767-60-4) C₈H₈O₂S₂ 200.28 Partially saturated thieno ring; methyl ester group Polymer synthesis, organic electronics
4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid (7712-05-2) C₇H₆O₂S₂ 186.25 Carboxylic acid derivative; crystalline powder (mp: 240°C) Intermediate for pharmaceuticals and optoelectronic materials
Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate (19397-74-1) C₁₅H₁₄O₂S 258.33 Naphtho-fused ring system; ethyl ester Unspecified, likely materials science (similarity score: 0.89)
Methyl thieno[3,4-b]thiophene-2-carboxylate (14630-09-2) C₈H₆O₂S₂ 198.26 Fully unsaturated thieno ring Potential electronic materials (similarity score: 0.77)
2-Ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate (1160823-81-3) C₁₅H₁₈Br₂O₂S₂ 454.24 Brominated derivative; long alkyl chain Flame retardants, optoelectronics
Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate (1098102-93-2) C₁₉H₂₈Br₂O₂S₂ 526.36 Bromine substituents; dodecyl ester Polymer additives, specialty chemicals

Functional Group and Reactivity Comparisons

  • Ester vs. The acid form is utilized in controlled syntheses requiring carboxylate intermediates, while the ester serves as a stable precursor .
  • Brominated Derivatives: Introduction of bromine atoms (e.g., 1160823-81-3) increases molecular weight and alters electronic properties, making these compounds suitable for flame-retardant applications or as monomers in conductive polymers .
  • Alkyl Chain Length : Longer chains (e.g., dodecyl in 1098102-93-2) improve hydrophobicity and thermal stability, critical for polymer film formation in solar cells .

Structural and Electronic Differences

  • Ring Saturation: The target compound’s partially saturated thieno ring reduces conjugation compared to the fully unsaturated analog (14630-09-2), impacting its optical and electronic behavior .
  • Naphtho-Fused Analog : Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate (19397-74-1) features an extended aromatic system, likely enhancing charge transport properties in electronic materials .

Role in Organic Photovoltaics

The compound is a key monomer in the synthesis of push-pull low-bandgap polymers (e.g., PTB1), where its methyl ester group balances solubility and reactivity during polymerization. Longer alkyl chains (e.g., dodecyl) are preferred in final polymers for optimal film morphology .

Biological Activity

Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate (CAS No. 7767-60-4) is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and specific case studies that highlight its pharmacological relevance.

  • Molecular Formula : C8_8H8_8O2_2S2_2
  • Molecular Weight : 200.28 g/mol
  • Melting Point : 95 - 99 °C
  • Solubility : Soluble in organic solvents with varying solubility metrics indicating potential bioavailability.

Anticancer Properties

Recent studies have evaluated the anticancer potential of derivatives related to this compound. Notably, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation:

  • IC50_{50} Values : Compounds derived from similar scaffolds exhibited IC50_{50} values ranging from 0.70 to 4.7 μM against various cancer cell lines such as L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cells .

The mechanism by which these compounds exert their anticancer effects primarily involves:

  • Inhibition of Tubulin Polymerization : These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division.
  • Cell Cycle Arrest : Studies indicate a significant accumulation of cells in the G2/M phase following treatment, leading to apoptotic cell death .

Selectivity for Cancer Cells

Research indicates that these compounds do not significantly affect normal human peripheral blood mononuclear cells (PBMC), suggesting a degree of selectivity towards cancerous cells. For instance, derivatives showed IC50_{50} values greater than 20 μM against PBMCs, indicating minimal toxicity to normal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound and its derivatives can be influenced by structural modifications. The presence of specific functional groups and ring structures appears critical for enhancing potency against cancer cells.

CompoundStructureIC50_{50} (μM)Cell Line
Compound ASimilar structure0.70K562
Compound BSimilar structure0.75K562
Compound CRelated derivative1.1 - 4.7L1210, CEM, HeLa

Case Studies

  • Study on Antiproliferative Agents :
    • Two novel compounds based on the thieno[3,4-b]thiophene scaffold were synthesized and tested for antiproliferative activity.
    • The study found that these compounds effectively induced apoptosis in cancer cells while sparing normal PBMCs .
  • Molecular Docking Studies :
    • Molecular docking simulations confirmed the binding affinity of these compounds to the colchicine site on tubulin, supporting experimental findings regarding their mechanism of action against cancer cells .

Q & A

Q. What safety precautions are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation.
  • Spill Management : Absorb with inert material (vermiculite), seal in containers, and dispose as hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate

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